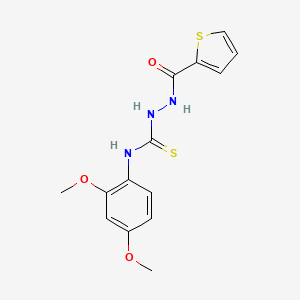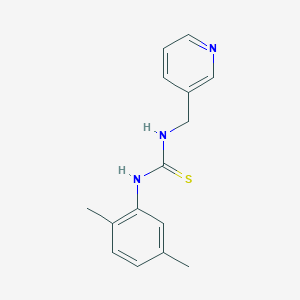
N-(2,4-dimethoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- It contains a hydrazinecarbothioamide core, substituted with a 2,4-dimethoxyphenyl group and a thiophen-2-ylcarbonyl group.
- The compound’s unique arrangement of functional groups makes it intriguing for various applications.
N-(2,4-dimethoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide: , is a chemical compound with a complex structure.
准备方法
Synthetic Routes: DTCH can be synthesized through several routes. One common approach involves the reaction of an appropriate hydrazine derivative with a suitable thiophene-2-carbonyl chloride or thioisocyanate.
Reaction Conditions: These reactions typically occur under anhydrous conditions, often using organic solvents like dichloromethane or acetonitrile.
Industrial Production: While industrial-scale production methods may vary, the synthesis usually involves batch or continuous processes with optimized reaction conditions.
化学反应分析
Reactivity: DTCH undergoes various reactions due to its functional groups
Common Reagents and Conditions: Reagents like hydrazine hydrate, thionyl chloride, and Lewis acids are employed. Reaction conditions depend on the specific transformation.
Major Products: The products depend on the reaction type. For example, reduction may yield hydrazine derivatives, while oxidation leads to oxides.
科学研究应用
Chemistry: DTCH serves as a building block for designing novel ligands, catalysts, and functional materials.
Biology: Its hydrazine and thiophene moieties make it interesting for bioconjugation and drug design.
Medicine: Research explores its potential as an antitumor or antimicrobial agent.
Industry: DTCH derivatives find applications in organic electronics and materials science.
作用机制
Targets: DTCH likely interacts with cellular proteins or enzymes due to its functional groups.
Pathways: Further studies are needed to elucidate its precise mechanism, but it may affect redox processes or enzyme activity.
相似化合物的比较
Uniqueness: DTCH’s combination of hydrazine, thiophene, and phenyl groups distinguishes it from other compounds.
Similar Compounds: Some related compounds include hydrazinecarbothioamides, thiophene derivatives, and phenyl-substituted hydrazines.
属性
分子式 |
C14H15N3O3S2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
1-(2,4-dimethoxyphenyl)-3-(thiophene-2-carbonylamino)thiourea |
InChI |
InChI=1S/C14H15N3O3S2/c1-19-9-5-6-10(11(8-9)20-2)15-14(21)17-16-13(18)12-4-3-7-22-12/h3-8H,1-2H3,(H,16,18)(H2,15,17,21) |
InChI 键 |
FFPICOIDDVBDCQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CC=CS2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-2-[4-(ethylcarbamothioyl)piperazin-1-yl]acetamide](/img/structure/B10869504.png)
![Ethyl 4-{[4-oxo-1,2,3-benzotriazin-3(4H)-YL]methyl}benzoate](/img/structure/B10869509.png)
![Methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate](/img/structure/B10869512.png)
![N-(3,4-dichlorophenyl)-4-[2-({[2,6-dioxo-4-(thiophen-2-yl)cyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide](/img/structure/B10869523.png)
![2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B10869525.png)
![N-[3-(4-Chlorophenyl)acryloyl]-N'-(2-methoxydibenzo[B,D]furan-3-YL)thiourea](/img/structure/B10869532.png)
![8-ethoxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10869535.png)
![7-benzyl-3-(furan-2-ylmethyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869541.png)
![3-butyl-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869544.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(propan-2-yloxy)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869545.png)

![Methyl (4-{[(3,3-diphenylpropyl)carbamothioyl]amino}phenyl)acetate](/img/structure/B10869565.png)
![12-(4-chlorophenyl)-16-(furan-2-yl)-4-[(4-methoxyphenoxy)methyl]-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10869568.png)
![2-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B10869571.png)
